3-(3-Amino-1-hydroxypropyl)phenol

Description

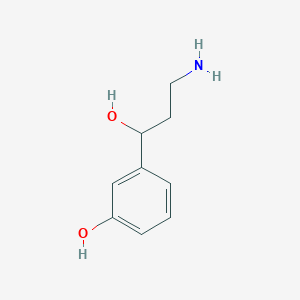

3-(3-Amino-1-hydroxypropyl)phenol is a phenolic compound characterized by a hydroxyl-substituted benzene ring with a 3-amino-1-hydroxypropyl side chain at the para position.

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

3-(3-amino-1-hydroxypropyl)phenol |

InChI |

InChI=1S/C9H13NO2/c10-5-4-9(12)7-2-1-3-8(11)6-7/h1-3,6,9,11-12H,4-5,10H2 |

InChI Key |

KZBMBOHJKGVYBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CCN)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Aminophenol (CAS 591-27-5)

- Structure: Benzene ring with a single amino group (-NH₂) at the meta position.

- Properties: Physical State: Solid (gray-white flakes), odorless, boiling point 164°C . Toxicity: Acute toxicity (oral LD₅₀ ~500–2000 mg/kg), hazardous to aquatic life .

- Key Differences: 3-(3-Amino-1-hydroxypropyl)phenol has an extended alkyl chain with additional hydroxyl and amino groups, likely increasing molecular weight (estimated ~181 g/mol vs. 109 g/mol for 3-aminophenol) and polarity. The extended side chain may reduce volatility (lower boiling point expected for 3-aminophenol).

Table 1: Comparative Properties of 3-Aminophenol and this compound

1-[(3-Aminophenyl)amino]-3-phenoxy-2-propanol (CAS 038353-82-1)

- Structure: Contains a phenoxy group (-O-C₆H₅) and secondary amine linked to a propanol chain.

- Applications : Evaluated for safety in food contact materials; classified under PM/REF 8 by the Scientific Committee for Food .

- Key Differences: this compound lacks the phenoxy group but includes a primary amino group directly on the propyl chain. The absence of a phenoxy ether may reduce lipid solubility and alter metabolic pathways compared to 038353-82-1 .

Methyl(3-phenoxypropyl)amine

- Structure: Phenoxy group attached to a propylamine chain with a methyl substituent.

- Synthesis: Derived from 3-halo-1-phenoxypropane via alkylation with methylamine .

- Key Differences: this compound replaces the phenoxy group with a hydroxylated propyl chain, enhancing hydrophilicity. The primary amino group in the target compound may increase reactivity in crosslinking or chelation reactions compared to secondary amines in methyl(3-phenoxypropyl)amine .

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (CAS 2372-82-9)

- Structure : Branched diamine with a long alkyl chain (C₁₂).

- Properties : High molecular weight (299.54 g/mol), used in surfactants or corrosion inhibitors .

- Key Differences: this compound has a shorter chain and aromatic backbone, favoring applications in small-molecule synthesis over surfactant chemistry. The phenolic hydroxyl group enables distinct reactivity (e.g., esterification) absent in aliphatic diamines .

Research Findings and Implications

- Toxicity and Safety: Unlike 3-aminophenol, which is classified as acutely toxic and hazardous to aquatic ecosystems, this compound’s bulkier structure may mitigate acute toxicity risks. However, its ecological impact remains unstudied .

- Regulatory Status: No direct regulatory data exist, but structurally related compounds (e.g., 038353-82-1) are monitored under EU food safety guidelines, suggesting stringent handling protocols may apply .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.